molecular formula C19H23N3O2 B2991412 6-methyl-2-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 2310205-13-9

6-methyl-2-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2991412
CAS RN: 2310205-13-9
M. Wt: 325.412
InChI Key: DFYBFGNHJZAGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Antihistaminic and Anti-inflammatory Properties

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their antihistaminic activity and their ability to inhibit eosinophil infiltration, indicating potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Analgesic and Anti-inflammatory Effects

Derivatives have been studied for their analgesic and anti-inflammatory properties, showing significant biological activity without gastric ulcerogenic effects, suggesting their use in pain and inflammation management (Şahina et al., 2004).

Antimicrobial Activity

Antibacterial and Antifungal Properties

New series of compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Suresh et al., 2016).

Anticancer Activity

Potential in Cancer Treatment

Research on fluoro-substituted benzo[b]pyran derivatives related to the query compound has shown anti-lung cancer activity, suggesting the chemical structure's relevance in developing anticancer agents (Hammam et al., 2005).

Molecular Docking and Screening

Drug Development

Studies involving molecular docking and in vitro screening of novel derivatives have been conducted to explore their binding energies and interactions with target proteins, aiding in the design of drugs with specific biological activities (Flefel et al., 2018).

properties

IUPAC Name

6-methyl-2-[[1-(2-methylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-5-3-4-6-17(14)19(24)21-11-9-16(10-12-21)13-22-18(23)8-7-15(2)20-22/h3-8,16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYBFGNHJZAGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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